molecular formula C11H13NO4 B554550 N-Cbz-d-alanine CAS No. 26607-51-2

N-Cbz-d-alanine

Cat. No. B554550
CAS RN: 26607-51-2
M. Wt: 223.22 g/mol
InChI Key: TYRGLVWXHJRKMT-MRVPVSSYSA-N
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Description

N-Cbz-D-alanine is the Cbz-protected form of D-Alanine . D-Alanine is an amino acid that is commonly found in bacteria, such as Streptococcus faecalis. It is essential for the biosynthesis of peptidoglycan crosslinking sub-units that are used for bacterial cell walls .


Synthesis Analysis

N-Cbz-D-alanine can be synthesized through a two-stage process . In the first stage, D-Alanine and benzyl chloroformate react with sodium hydroxide in water at 0 - 20°C. In the second stage, the reaction mixture is treated with hydrogen chloride in water, adjusting the pH to 4 - 5 . The resulting product is (2R)-2-{[(benzyloxy)carbonyl]amino}propanoic acid, which is obtained in 89% yield as a white solid .


Molecular Structure Analysis

The molecular formula of N-Cbz-D-alanine is C11H13NO4 . The molecular weight is 223.22 g/mol .


Chemical Reactions Analysis

N-Cbz-D-alanine can participate in various chemical reactions. For example, it can be used in the synthesis of 4’-N-Cbz-pradimic acid from pradimicin A . The sterically hindered alanine-amide bond of pradimicin A was successfully cleaved via less hindered primary amide by treatment with NOBF4 in eight steps to afford practical yield of 4’-N-Cbz-pradimic acid .


Physical And Chemical Properties Analysis

N-Cbz-D-alanine is a white to off-white solid . Its molecular formula is C11H13NO4 and its molecular weight is 223.22 g/mol .

Scientific Research Applications

  • Application Summary : N-Cbz-d-alanine is often used as a building block in peptide synthesis. It can be used to create more complex molecules, including peptides and proteins .
  • Methods of Application : In a typical peptide synthesis, N-Cbz-d-alanine would be combined with other amino acids or peptides in a reaction vessel. The reaction conditions would be controlled to promote the formation of peptide bonds between the amino acids. The N-Cbz protecting group can then be removed under certain conditions to reveal the free amino acid .
  • Results or Outcomes : The outcome of such a synthesis would be a larger peptide or protein molecule. The exact structure and properties of the resulting molecule would depend on the specific amino acids used in the synthesis .
  • Application Summary : N-Cbz-d-alanine is used in the synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .
  • Methods of Application : The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides . Using this reaction protocol, a variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .
  • Results or Outcomes : This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation . The exact structure and properties of the resulting molecule would depend on the specific amines used in the synthesis .
  • Application Summary : N-Cbz-d-alanine is used in the protection of amino groups during organic synthesis . This is particularly useful when dealing with complex molecules where selective reactions are necessary .
  • Methods of Application : The N-Cbz-d-alanine is used to protect the amino group in a molecule, allowing other reactions to take place without affecting the amino group . After the desired reactions are completed, the N-Cbz protecting group can be removed under certain conditions, revealing the free amino group .
  • Results or Outcomes : The outcome of such a synthesis would be a complex molecule with the desired modifications, while the amino group remains intact . This method is widely used in the synthesis of natural products, bioactive compounds, and pharmaceuticals .

Future Directions

N-Cbz-D-alanine is a useful intermediate in the synthesis of various compounds, including alanine-exchanged derivatives . Its future applications will likely continue to be in the field of organic synthesis, particularly in the synthesis of peptides and other biologically active compounds .

properties

IUPAC Name

(2R)-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-8(10(13)14)12-11(15)16-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,15)(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRGLVWXHJRKMT-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cbz-d-alanine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
Y Liu, L Li, L Li, XY Li, HY Zhang… - The Journal of Organic …, 2003 - ACS Publications
… Of the modified CDs 2−6, host 6 afforded the highest enantioselectivity of 2.2 in favor of N-Cbz-d-alanine. This seems reasonable, since host 6 possesses long, flexible ethylenediamino …
Number of citations: 42 pubs.acs.org
P Boonpothong - 2017 - repositorio-aberto.up.pt
… Coupling with N-Cbz-D-alanine-PhNO2 (79), previously synthesized by a Steglich esterification between N-Cbz-D-alanine (80) and p-nitrophenol (81) in 86 % yield, furnished Nin-D-…
Number of citations: 0 repositorio-aberto.up.pt
PH Kiviranta, J Leppänen, VM Rinne… - Bioorganic & medicinal …, 2007 - Elsevier
… N-Cbz-l-alanine N-hydroxysuccinimide ester and N-Cbz-d-alanine N-hydroxysuccinimide ester were reacted with tryptamine in THF. The Cbz group was removed with palladium (10%) …
Number of citations: 66 www.sciencedirect.com
KA Watanabe, EA Falco, JJ Fox - The Journal of Organic …, 1972 - ACS Publications
… However, application of this active ester procedure to NCbz-D-alanine and W-Cbz-D-phenylalanine gave the corresponding products (4b and 4c) in high yield and in pure state. …
Number of citations: 8 pubs.acs.org
A Leggio, R De Marco, F Perri, M Spinella, A Liguori - 2012 - Wiley Online Library
… peptide N-Cbz-D-alanine-L-phenylalanine methyl ester (4j) was treated with dimethylsulfoxonium methylide (2) using the same reaction conditions. The corresponding N-Cbz-D-alanine…
S Wohnig, AP Spork, S Koppermann… - … A European Journal, 2016 - Wiley Online Library
… For the assembly of the peptide unit, d-alanine methyl ester hydrochloride 8 and N-Cbz-d-alanine 9 underwent peptide coupling (product 10, 85 % yield), followed by hydrogenolytic …
L Dipasquale, V Calandrelli, I Romano, B Nicolaus… - Annals of …, 2008 - Springer
A high thermostable extracellular protease was purified to homogeneity and characterised fromBacillus thermantarcticus, strain M1. The molecular mass was about 42 kDa. Almost total …
Number of citations: 17 link.springer.com
T INOUE, T INABA, I UMEZAWA, M YUASA… - Chemical and …, 1995 - jstage.jst.go.jp
In order to obtain a key compound (22a") for synthesis of RA-VII (1) and deoxybouvardin (2), construction of the 14-membered ring system was performed by means of thallium trinitrate-…
Number of citations: 45 www.jstage.jst.go.jp
M Rekharsky, Y Inoue - Journal of the American Chemical Society, 2000 - ACS Publications
The complex stability constant (K), standard free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for the 1:1 inclusion complexation of 43 enantiomeric pairs of chiral guests with β-…
Number of citations: 326 pubs.acs.org
VP Krasnov, DA Gruzdev… - European Journal of …, 2012 - Wiley Online Library
… The reaction of N-hydroxy-(R,R)-tartrimide ester of N-Cbz-D-alanine with dl-AlaOEt afforded Cbz-D-Ala-D-Ala-OEt with 20.6 % de in 92 % yield. And when dl-AlaOEt was acylated with N…

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